Lobetyol

Description

Structure

3D Structure

Properties

IUPAC Name |

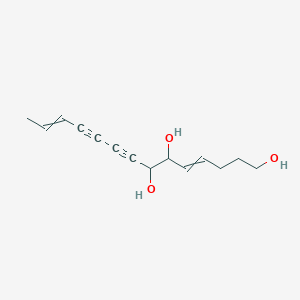

tetradeca-4,12-dien-8,10-diyne-1,6,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOQCMNXJZJWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327355 | |

| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136171-87-4 | |

| Record name | Lobetyol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136171-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lobetyol: A Technical Guide to its Discovery, Isolation from Lobelia chinensis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol (B12338693), a polyacetylene compound isolated from the traditional Chinese medicinal herb Lobelia chinensis, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the quantitative data associated with its isolation and cytotoxic activity against various cancer cell lines. Finally, we explore the current understanding of the signaling pathways modulated by this compound and its derivatives, offering insights into its mechanism of action and potential as a lead compound in drug development.

Introduction

Lobelia chinensis Lour., a perennial herb belonging to the Campanulaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, fever, and snakebites. Modern phytochemical investigations have revealed a diverse array of bioactive constituents within this plant, including alkaloids, flavonoids, and polyacetylenes. Among these, the polyacetylene this compound has emerged as a compound of particular interest due to its demonstrated cytotoxic effects against several cancer cell lines. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the isolation and biological evaluation of this compound.

Discovery and Physicochemical Properties

This compound is a C14-polyacetylene derivative, structurally related to other bioactive polyacetylenes found in the Campanulaceae family, such as lobetyolin (B1206583) and lobetyolinin (B1588179).[1] The structural elucidation of this compound was accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | |

| Appearance | Not explicitly stated, likely an oil or amorphous solid | - |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO |

Isolation of this compound from Lobelia chinensis

The isolation of this compound from Lobelia chinensis is a multi-step process involving extraction and chromatographic purification. While a standardized, universally adopted protocol is not available, the following methodology represents a synthesis of commonly employed techniques for the isolation of polyacetylenes from plant matrices.

Experimental Protocol: Extraction

-

Plant Material Preparation: Dried whole plants of Lobelia chinensis are pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with 95% ethanol at room temperature with agitation for a specified period. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocol: Chromatographic Purification

A combination of column chromatography techniques is employed to separate this compound from the complex mixture of the crude extract.

Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

-

Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) using a suitable non-polar solvent like hexane (B92381) as the slurry.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane and gradually increases the proportion of ethyl acetate (B1210297) (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent, typically methanol.

-

Purification: The this compound-containing fractions from the silica gel column are concentrated and applied to the Sephadex LH-20 column. Elution with methanol helps to remove pigments and other impurities based on molecular size.

Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

-

System and Column: A preparative HPLC system equipped with a C18 reversed-phase column is used for the final purification step.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a commonly used mobile phase for the separation of polyacetylenes. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength around 267 nm for polyacetylenes.

-

Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data

Yield of this compound

The yield of this compound from Lobelia chinensis can vary depending on the plant source, geographical location, harvesting time, and the efficiency of the extraction and purification methods. Quantitative data on the specific yield of this compound is not extensively reported in the literature. However, studies on related polyacetylenes like lobetyolin and lobetyolinin have reported their content in the plant material. For instance, the content of lobetyolin and lobetyolinin in some samples of Herba Lobeliae Chinensis was found to be as high as 0.461 mg/g and 0.436 mg/g, respectively.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| MSTO-211H | Malignant Pleural Mesothelioma | 11.76 | |

| NCI-H292 | Mucoepidermoid Pulmonary Carcinoma | 9.64 |

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, research on this compound and its structurally related glycoside, lobetyolin, provides insights into potential signaling pathways that may be targeted.

Inhibition of Glutamine Metabolism

One of the key proposed mechanisms for the anticancer activity of the related compound, lobetyolin, is the downregulation of glutamine metabolism. Lobetyolin has been shown to reduce the expression of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine into cancer cells. By inhibiting glutamine uptake, lobetyolin can disrupt the metabolic processes that are crucial for the rapid proliferation of cancer cells, leading to apoptosis and inhibition of tumor growth. It is plausible that this compound, as the aglycone of lobetyolin, may exert similar effects on glutamine metabolism.

Potential Involvement in Major Signaling Pathways

While direct evidence specifically for this compound is limited, many natural products with anti-inflammatory and anticancer properties are known to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and cell survival. Inhibition of the NF-κB pathway can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

-

PI3K/Akt Signaling Pathway: This pathway plays a critical role in cell growth, survival, and metabolism. Inhibition of the PI3K/Akt pathway is a major strategy in cancer therapy.

Further research is required to elucidate the direct effects of this compound on these and other signaling pathways to fully understand its mechanism of action.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the isolation and characterization of this compound.

Postulated Signaling Pathway Inhibition

Caption: Postulated mechanisms of action for this compound based on current evidence.

Conclusion and Future Directions

This compound, a polyacetylene from Lobelia chinensis, has demonstrated promising cytotoxic activity against cancer cells. This technical guide has outlined the current knowledge regarding its discovery, isolation, and potential mechanisms of action. While progress has been made, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Optimization of Isolation Protocols: Development of a standardized and high-yield protocol for the isolation of this compound is crucial for facilitating further research.

-

Mechanism of Action Studies: In-depth studies are needed to confirm the direct effects of this compound on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and to identify its specific molecular targets.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective anticancer agents.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective therapies for cancer and other diseases.

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Lobetyol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a naturally occurring polyacetylene, has garnered significant scientific interest due to its diverse pharmacological activities, most notably its potent anti-tumor properties. Isolated from medicinal plants such as Lobelia chinensis and Codonopsis pilosula, this compound has demonstrated efficacy in preclinical models of gastric cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its modulation of critical signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is classified as a C14-polyacetylene, characterized by a 14-carbon chain with conjugated double and triple bonds. It is the aglycone of Lobetyolin (B1206583) and Lobetyolinin.[1][2][3]

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | (4E,12E)-tetradeca-4,12-diene-8,10-diyne-1,6,7-triol | [4] |

| Molecular Formula | C₁₄H₁₈O₃ | [5] |

| CAS Number | 136171-87-4 |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 234.3 g/mol | |

| Physical Description | Oil | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-viral, and most notably, anti-tumor effects. Its anticancer properties have been primarily investigated in the context of gastric cancer.

Anti-tumor Activity

This compound has been shown to induce a dose- and time-dependent inhibition of proliferation in the human gastric cancer cell line MKN45. This inhibitory effect is associated with the induction of apoptosis and cell cycle arrest.

Quantitative Anti-tumor Data:

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (48h) | MKN45 | 71.47 ± 4.29 µg/mL | |

| Apoptotic Population Increase (48h) | MKN45 | 5.5% (control) to 31.57% (100 µg/mL) |

Mechanism of Action

The anti-tumor activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. Specifically, this compound has been shown to:

-

Activate the Mitogen-Activated Protein Kinase (MAPK) Pathway: This activation is a crucial element of its cancer-fighting mechanism.

-

Modulate the p53-Bax/Bcl-2 Apoptotic Pathway: this compound treatment leads to an increased expression of the pro-apoptotic proteins p53 and Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of polyacetylenes like this compound from plant sources such as Codonopsis pilosula or Lobelia chinensis. This protocol is based on established methods for natural product extraction.

3.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., roots of Codonopsis pilosula)

-

Solvents: 70-90% Ethanol (B145695), n-Butanol, Ethyl Acetate, Petroleum Ether

-

Chromatography media: Silica gel, Alumina (B75360)

-

Rotary evaporator

-

Chromatography columns

3.1.2. Extraction Protocol

-

Maceration and Enzymolysis: Pulverize the dried plant material. Add an equal volume of water and a biological enzyme (e.g., cellulase) and incubate at a controlled temperature (e.g., 50°C) for 3-5 hours to break down cell walls.

-

Ethanol Extraction: Add 4-7 times the amount of 70-90% ethanol to the mixture and perform reflux extraction 2-3 times.

-

Solvent Partitioning: Concentrate the ethanol extract using a rotary evaporator. Partition the concentrated extract with n-butanol. Collect the n-butanol fraction and dry to obtain the crude extract.

-

Purification:

-

Dissolve the crude extract in ethyl acetate.

-

Pass the solution through an alumina column to remove impurities.

-

Concentrate the eluate and add petroleum ether to induce crystallization.

-

Recrystallize the product from ethyl acetate to obtain pure this compound.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

3.2.1. Materials and Reagents

-

MKN45 gastric cancer cells

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Microplate reader

3.2.2. Protocol

-

Cell Seeding: Seed MKN45 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

3.3.1. Materials and Reagents

-

MKN45 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

3.3.2. Protocol

-

Cell Treatment: Treat MKN45 cells with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins in the MAPK and p53/Bax/Bcl-2 pathways following this compound treatment.

3.4.1. Materials and Reagents

-

MKN45 cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-MAPK, anti-MAPK, anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

3.4.2. Protocol

-

Protein Extraction: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of gastric cancer.

3.5.1. Materials and Methods

-

MKN45 cells

-

Athymic nude mice (4-6 weeks old)

-

Matrigel

-

This compound formulation for injection

-

Calipers for tumor measurement

3.5.2. Protocol

-

Cell Implantation: Subcutaneously inject a suspension of MKN45 cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth: Monitor the mice for tumor formation and growth.

-

Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) at various doses according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every few days.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its investigation.

References

- 1. CN104231015A - Preparation method of lobetyolin - Google Patents [patents.google.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Lobetyol vs Lobetyolin: what are the differences?

An In-depth Technical Guide to Lobetyol and Lobetyolin: A Comparative Analysis for Researchers

Introduction

This compound and its glycoside derivative, Lobetyolin, are naturally occurring polyacetylene compounds predominantly isolated from plants of the Campanulaceae family, such as Codonopsis pilosula (Dangshen) and various Lobelia species.[1][2][3] These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities, including anticancer, antioxidant, neuroprotective, and anti-inflammatory properties.[4][5] Lobetyolin is the monoglucosylated form of this compound, a structural modification that significantly influences its biological activity and mechanism of action. This technical guide provides a comprehensive comparison of this compound and Lobetyolin, focusing on their chemical structures, mechanisms of action, and pharmacological effects, with detailed experimental protocols and data presented for the research and drug development professional.

Chemical Structures: The Core Difference

The fundamental difference between this compound and Lobetyolin lies in their chemical structure. This compound serves as the aglycone (the non-sugar component) for Lobetyolin. Lobetyolin is formed by the attachment of a single glucose molecule to the this compound backbone. A related compound, Lobetyolinin, is the bis-glucosylated form, containing two glucose moieties. This glycosylation is a key determinant of the molecule's solubility, stability, and interaction with biological targets.

Caption: Structural relationship of this compound, Lobetyolin, and Lobetyolinin.

Comparative Biological Activities and Mechanisms of Action

While both compounds exhibit a range of biological effects, their potency and primary mechanisms of action differ, particularly in the context of cancer therapy.

Anticancer Activity

Both molecules have demonstrated anticancer properties, but Lobetyolin often exhibits greater potency and has a more clearly elucidated, distinct mechanism of action.

-

This compound: The anticancer effects of this compound have been notably demonstrated in gastric cancer. It induces a dose- and time-dependent inhibition of proliferation in MKN45 gastric cancer cells. The mechanism involves the activation of MAPK signaling pathways, which leads to G1/S phase cell cycle arrest and ultimately, apoptosis. This apoptotic induction is characterized by an increased expression of pro-apoptotic proteins like Bax and p53, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases-9 and -3. In vivo studies using MKN45 xenograft nude mouse models confirmed that this compound suppresses tumor growth.

-

Lobetyolin: Lobetyolin has shown broader and often more potent anticancer activity. A key study revealed that Lobetyolin is more potent than this compound in inhibiting the growth of PC-3 prostate cancer cells. A critical distinction in its mechanism is the targeting of cancer cell metabolism. Lobetyolin inhibits glutamine metabolism by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter for glutamine uptake in rapidly proliferating cancer cells. This action, which has been observed in colon and gastric cancer cells, leads to a cascade of effects including:

-

Reduced glutamine uptake and subsequent ATP production.

-

Increased production of reactive oxygen species (ROS).

-

Induction of mitochondria-mediated apoptosis, evidenced by a reduced mitochondrial membrane potential and modulation of Bax, Bcl-2, and cleaved caspases.

-

Suppression of the AKT/GSK3β/c-Myc pathway and reduction of total Nrf2 protein levels.

-

Antioxidant and Neuroprotective Activities

Both compounds are recognized as antioxidants. Lobetyolin, in particular, has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid and oxidative stress.

Recent research has highlighted Lobetyolin's potential in neuroprotection, specifically in the context of Alzheimer's disease. Studies using C. elegans models have shown that Lobetyolin can significantly inhibit the aggregation of amyloid-beta (Aβ) peptides, reduce Aβ-induced paralysis, and extend lifespan. Its mechanism in this context involves the reprogramming of glutathione-centered redox metabolism. While this compound also possesses antioxidant activity, its potential for enhanced blood-brain barrier penetration as an aglycone suggests it warrants further comparative investigation for neuroprotective effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Lobetyolin, allowing for direct comparison of their potency and pharmacokinetic profiles.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Citation |

|---|---|---|---|---|

| Lobetyolin | PC-3 | Prostate Cancer | 5.7 µM | |

| This compound | PC-3 | Prostate Cancer | 12.7 µM | |

| This compound | MSTO-211H | Lung Cancer | Moderate Activity | |

| This compound | NCI-H292 | Lung Cancer | Moderate Activity |

| This compound | MKN45 | Gastric Cancer | 71.47 ± 4.29 µg/ml | |

Table 2: Comparative Pharmacokinetic Parameters in Rats

| Parameter | Lobetyolin (Pure Compound) | Lobetyolin (in C. pilosula Extract) | This compound | Citation |

|---|---|---|---|---|

| Cₘₐₓ (ng/mL) | 60.1 ± 33.1 | No significant difference from pure | N/A | |

| Tₘₐₓ (h) | 1.0 ± 0.6 | No significant difference from pure | N/A | |

| t₁/₂ (h) | 2.2 ± 1.1 | Statistically different from pure | N/A | |

| Bioavailability | 3.90% | 6.97% | N/A | |

| Metabolic Stability | N/A | N/A | Good stability in liver microsomes |

| Metabolism | N/A | N/A | Mediated by CYP2C19, 1A1, 2C9, 1A2 | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of this compound and Lobetyolin.

Cell Viability (MTT) Assay

-

Objective: To determine the dose-dependent cytotoxic effects of this compound and Lobetyolin on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MKN-45, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or Lobetyolin (e.g., 0-100 µg/mL or 0-50 µM) for specified time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using non-linear regression analysis.

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by the compounds.

-

Methodology:

-

Treat cells with the desired concentrations of this compound or Lobetyolin for the indicated time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour, detecting FITC on the FL1 channel and PI on the FL2 channel.

-

Western Blotting for Protein Expression

-

Objective: To analyze the expression levels of proteins involved in signaling pathways (e.g., MAPK, ASCT2, Bax, Bcl-2).

-

Methodology:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-ASCT2, anti-Bax, anti-p-ERK, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Workflows

Visual representations of the mechanisms and experimental designs provide a clear understanding of the compounds' actions.

Caption: this compound's proposed anticancer signaling pathway.

Caption: Lobetyolin's mechanism via glutamine metabolism inhibition.

Caption: General experimental workflow for an in vivo tumor xenograft model.

Conclusion

The primary distinction between this compound and Lobetyolin is structural: Lobetyolin is the monoglucoside of this compound. This glycosylation significantly impacts biological activity, rendering Lobetyolin a more potent cytotoxic agent than its aglycone in certain cancer cell lines. Their mechanisms of action are also distinct. This compound primarily functions by activating the MAPK signaling pathway to induce apoptosis, whereas Lobetyolin's anticancer effects are strongly linked to the disruption of cancer cell metabolism through the inhibition of the ASCT2 glutamine transporter. Furthermore, Lobetyolin shows significant promise as a neuroprotective agent by targeting Aβ aggregation and redox metabolism. While both compounds are valuable subjects of research, Lobetyolin's unique and well-defined mechanism targeting glutamine metabolism, coupled with its greater potency in several studies, makes it a particularly compelling candidate for further drug development. Future research should focus on direct, head-to-head comparisons across a wider range of cell lines and disease models, as well as on the pharmacokinetic advantages and disadvantages conferred by glycosylation.

References

- 1. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lobetyolin, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to Polyacetylene Biosynthesis in Codonopsis pilosula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codonopsis pilosula, a cornerstone of traditional Chinese medicine, is a rich source of bioactive polyacetylenes, compounds recognized for their diverse pharmacological activities, including anti-inflammatory and antitumor effects. Despite their therapeutic potential, the genetic and enzymatic pathways governing their formation within this species remain largely uncharted. This technical guide synthesizes the current understanding of polyacetylene biosynthesis in plants to propose a putative pathway for these unique metabolites in Codonopsis pilosula. By integrating data from metabolomic studies of C. pilosula with genomic and biochemical evidence from other plant species, we provide a comprehensive theoretical framework to guide future research and bioprospecting efforts. This document outlines the known polyacetylenic compounds in C. pilosula, presents a hypothetical biosynthetic pathway, details generalized experimental protocols for pathway elucidation, and furnishes visual diagrams to clarify the complex molecular processes.

Introduction

Polyacetylenes are a class of specialized metabolites characterized by the presence of one or more carbon-carbon triple bonds. In the plant kingdom, these compounds are predominantly found in the Apiaceae, Araliaceae, and Campanulaceae families, the last of which includes the genus Codonopsis. The roots of Codonopsis pilosula have been shown to accumulate a variety of polyacetylenes, with lobetyolin, lobetyol, and their glycosides being among the most prominent. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic applications.

However, a significant knowledge gap exists regarding the biosynthesis of these molecules in C. pilosula. While transcriptome and metabolome analyses of C. pilosula have primarily focused on other classes of compounds like triterpenoids and polysaccharides, the genetic and enzymatic machinery responsible for creating the acetylenic bonds in its characteristic polyacetylenes has not been directly investigated. This guide aims to bridge this gap by proposing a putative biosynthetic pathway based on established mechanisms in other plant species and the known chemical structures of polyacetylenes isolated from C. pilosula.

Known Polyacetylenes in Codonopsis pilosula

Metabolomic studies have successfully identified a range of polyacetylenes in the roots and other tissues of Codonopsis pilosula. These compounds vary in their chain length, degree of unsaturation, and glycosylation patterns. A summary of the major polyacetylenes is presented in Table 1.

| Table 1: Major Polyacetylenes Identified in Codonopsis pilosula | | :--- | :--- | | Compound Name | Chemical Formula | | Lobetyolin | C20H28O7 | | this compound | C14H18O3 | | Lobetyolinin | C26H38O12 | | Pilosulyne A-G | Varied | | Codonopilodiynoside A-M | Varied | | Codonopiloenynenoside A-D | Varied |

A Putative Biosynthesis Pathway for Polyacetylenes in Codonopsis pilosula

The biosynthesis of polyacetylenes in plants is understood to originate from fatty acid metabolism. The following proposed pathway for C. pilosula is extrapolated from research on other plant species, such as carrot (Daucus carota), and is consistent with the structures of polyacetylenes found in C. pilosula. It is important to note that this is a hypothetical pathway and requires experimental validation.

The pathway is initiated with oleic acid (C18:1), a common fatty acid. A series of desaturation and modification steps, catalyzed by specialized enzymes, leads to the formation of the characteristic polyacetylene backbone.

Key Enzymatic Steps

-

Desaturation of Oleic Acid: The pathway likely begins with the desaturation of oleic acid to linoleic acid (C18:2) by a Δ12-fatty acid desaturase (FAD2) .

-

Formation of the First Triple Bond: A specialized, divergent FAD2-like enzyme, a Δ12-fatty acid acetylenase , is proposed to catalyze the conversion of the double bond in linoleic acid to a triple bond, forming crepenynic acid.

-

Further Desaturation and Modification: Subsequent steps involve further desaturations, hydroxylations, and potentially chain shortening or elongation to produce the diverse array of C14 and other polyacetylenes found in C. pilosula. These modifications are likely carried out by a suite of enzymes including additional desaturases, hydroxylases, and possibly lipoxygenases.

-

Glycosylation: Many of the polyacetylenes in C. pilosula, such as lobetyolin, are glycosides. The final step in their biosynthesis would therefore be the attachment of a sugar moiety, a reaction catalyzed by a glycosyltransferase .

The following diagram illustrates the proposed initial steps of the polyacetylene biosynthesis pathway in Codonopsis pilosula.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the specific genes and enzymes involved in Codonopsis pilosula, a combination of transcriptomic, genomic, and biochemical approaches is necessary. The following are generalized protocols for key experiments.

Transcriptome Analysis to Identify Candidate Genes

-

Objective: To identify genes encoding putative fatty acid desaturases, acetylenases, hydroxylases, and glycosyltransferases that are co-expressed with polyacetylene accumulation.

-

Methodology:

-

Grow C. pilosula plants under conditions known to induce polyacetylene production.

-

Harvest root tissues at different developmental stages or after elicitor treatment.

-

Extract total RNA from the collected tissues.

-

Perform high-throughput RNA sequencing (RNA-seq).

-

Assemble the transcriptome and perform differential gene expression analysis.

-

Identify candidate genes based on homology to known fatty acid modifying enzymes from other species.

-

Heterologous Expression and Enzyme Function Characterization

-

Objective: To confirm the function of candidate genes identified from transcriptome analysis.

-

Methodology:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for yeast or E. coli).

-

Transform the expression constructs into the host organism.

-

Induce gene expression and provide the putative substrate (e.g., oleic acid, linoleic acid).

-

Extract fatty acids/metabolites from the culture.

-

Analyze the products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enzymatic activity.

-

The workflow for gene identification and functional characterization is depicted below.

Future Outlook and Conclusion

The biosynthesis of polyacetylenes in Codonopsis pilosula represents a compelling area of research with significant implications for metabolic engineering and drug development. The proposed putative pathway in this guide serves as a foundational roadmap for researchers. Future efforts should focus on applying the outlined experimental strategies to identify and characterize the specific genes and enzymes of this pathway in C. pilosula. A thorough understanding of this pathway will not only illuminate a fascinating aspect of plant specialized metabolism but also pave the way for the sustainable production of valuable medicinal compounds through synthetic biology approaches. The lack of detailed experimental data for C. pilosula underscores the need for dedicated research in this area to unlock the full potential of this important medicinal plant.

The Comprehensive Guide to Lobetyol: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylene compound, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-tumor, anti-viral, and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates a key signaling pathway associated with this compound's biological activity, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Natural Sources and Abundance of this compound

This compound is primarily found in plants belonging to the Campanulaceae family, most notably within the genera Codonopsis and Lobelia. While this compound exists in its aglycone form, it is more frequently present as its glycoside derivatives, lobetyolin (B1206583) and lobetyolinin. Quantitative data in the existing literature predominantly focuses on the concentration of lobetyolin.

Table 1: Natural Sources and Abundance of this compound Glycosides (Lobetyolin)

| Plant Species | Family | Plant Part | Compound Measured | Abundance (mg/g of dry weight) | Reference(s) |

| Codonopsis pilosula (Radix Codonopsis) | Campanulaceae | Root | Lobetyolin | 0.035 - 1.314 | [1] |

| Codonopsis tangshen | Campanulaceae | Root | Lobetyolin | 0.0403 - 0.9667 | [2] |

| Lobelia chinensis | Campanulaceae | Whole Plant | Lobetyolin | Detected, not quantified | [1] |

| Lobelia inflata | Campanulaceae | Hairy Roots | This compound & Lobetyolin | Isolated, not quantified | [3] |

| Codonopsis lanceolata | Campanulaceae | Root | Lobetyolin | Detected, not quantified | |

| Platycodon grandiflorum | Campanulaceae | Root | Lobetyolin | Detected, not quantified | [1] |

| Campanumoea javanica | Campanulaceae | Root | Lobetyolin | Detected, not quantified |

Note: The quantitative data presented is for lobetyolin, the glycoside of this compound. The concentration of the aglycone, this compound, is not explicitly reported in the cited literature but its presence is confirmed through the isolation of its glycosides.

Experimental Protocols

Extraction and Isolation of Lobetyolin from Codonopsis pilosula

This protocol is adapted from a patented method for the preparation of lobetyolin and provides a robust procedure for obtaining the compound from its natural source.

2.1.1. Materials and Reagents

-

Dried and crushed Codonopsis pilosula root

-

Water

-

Bio-enzyme (e.g., amylase)

-

70-90% Ethanol (B145695) solution

-

n-Butyl alcohol solution

-

Ethyl acetate (B1210297) solution

-

Petroleum ether

-

Neutral alumina (B75360) for column chromatography

-

Reflux apparatus

-

Rotary evaporator

-

Freeze-dryer

2.1.2. Extraction Procedure

-

Enzymolysis: To the crushed Codonopsis pilosula raw material, add an equal volume of water and a suitable amount of bio-enzyme. Maintain the mixture at an optimal temperature for the enzyme (typically 50-60°C) for 3-5 hours to facilitate the breakdown of complex carbohydrates and enhance extraction efficiency.

-

Ethanol Extraction: Following enzymolysis, add a 4-7 fold volume of 70-90% ethanol solution to the mixture. Perform reflux extraction 2-3 times to ensure thorough extraction of the target compounds.

-

Solvent Partitioning: Concentrate the combined ethanol extracts under reduced pressure to recover the ethanol. The resulting aqueous concentrate is then subjected to liquid-liquid extraction with n-butyl alcohol.

-

Crude Extract Preparation: Collect the n-butyl alcohol fractions and concentrate them to dryness under reduced pressure to obtain the crude extract.

2.1.3. Isolation and Purification

-

Column Chromatography: Dissolve the crude extract in an ethyl acetate solution. Load the solution onto a neutral alumina column. The impurities will be adsorbed onto the alumina.

-

Elution: Elute the column with ethyl acetate and collect the lower column solution which contains the lobetyolin.

-

Crystallization: Concentrate the collected eluate to a small volume. Add an appropriate amount of petroleum ether to induce precipitation.

-

Recrystallization: Collect the crystalline substance and recrystallize it from ethyl acetate to obtain purified lobetyolin.

-

Drying: Dry the purified crystals to obtain the final product.

Quantification of Lobetyolin by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of lobetyolin in plant extracts.

2.2.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical isocratic condition is acetonitrile:water (22:78, v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 267 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

2.2.2. Standard and Sample Preparation

-

Standard Solution: Accurately weigh a known amount of purified lobetyolin standard and dissolve it in methanol (B129727) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution.

-

Sample Solution: Accurately weigh the powdered plant material and extract it with a suitable solvent (e.g., methanol) using ultrasonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.3. Analysis

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions and determine the peak area of lobetyolin.

-

Calculate the concentration of lobetyolin in the sample using the regression equation from the calibration curve.

Signaling Pathway and Biological Activity

This compound has been demonstrated to induce apoptosis and cell cycle arrest in human gastric cancer cells (MKN45). This biological activity is mediated through the modulation of key proteins involved in the apoptotic pathway.

Figure 1: A simplified diagram illustrating the pro-apoptotic signaling pathway of this compound in cancer cells.

The workflow for the extraction and analysis of this compound (via its glycoside, lobetyolin) can be visualized as a logical progression of steps from raw plant material to quantitative data.

Figure 2: A flowchart depicting the key stages in the extraction, purification, and quantification of lobetyolin.

Conclusion

This compound and its glycosides represent a promising class of bioactive compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, with a focus on the quantifiable abundance of lobetyolin. The detailed experimental protocols for extraction, isolation, and HPLC-based quantification offer a practical framework for researchers. Furthermore, the elucidation of the apoptotic signaling pathway induced by this compound provides a foundation for further mechanistic studies and drug development endeavors. Future research should aim to establish a more extensive quantitative profile of this compound in various plant species and to further explore its diverse pharmacological activities and molecular targets.

References

The Multifaceted Biological Activities of Lobetyol and Its Derivatives: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

Lobetyol (B12338693), a polyacetylenic alcohol, and its glycosidic derivatives, including lobetyolin (B1206583) and lobetyolinin, are naturally occurring compounds isolated from various medicinal plants, most notably from the roots of Codonopsis pilosula (Dangshen).[1] These compounds have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer, neuroprotective, and anti-inflammatory properties of this compound and its key derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Anticancer Activities

This compound and its derivatives have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against various cancer cell lines, particularly gastric, colon, prostate, and lung cancer.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.[1]

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified in several studies, with IC50 values indicating their potency against different cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | MKN45 | Human Gastric Cancer | Not explicitly stated, but showed dose-dependent inhibition | |

| This compound | MSTO-211H | Human Lung Cancer | 11.7 | |

| This compound | NCI-H292 | Human Lung Cancer | 9.6 | |

| This compound | PC-3 | Human Prostate Cancer | 12.7 | |

| Lobetyolin | HCT116 | Human Colon Cancer | Dose-dependent reduction in proliferation in the 10-40 µM range | |

| Lobetyolin | PC-3 | Human Prostate Cancer | 5.7 | |

| Isothis compound | PC-3 | Human Prostate Cancer | 6.8 |

Signaling Pathways in Anticancer Activity

A significant body of evidence points to the downregulation of the AKT/GSK3β/c-Myc signaling pathway as a central mechanism for the anticancer effects of lobetyolin. This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis. Furthermore, lobetyolin has been shown to reduce the expression of the amino acid transporter ASCT2, which is vital for glutamine metabolism in cancer cells, thereby contributing to apoptosis and tumor growth inhibition.

Caption: Anticancer signaling pathway of Lobetyolin.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MKN45, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This method is employed to detect the expression levels of proteins involved in the AKT/GSK3β/c-Myc pathway.

-

Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, ASCT2, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol outlines the procedure for evaluating the in vivo anticancer activity of lobetyolin.

-

Cell Implantation: Subcutaneously inject human gastric cancer cells (e.g., MKN45) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer lobetyolin intraperitoneally at various doses (e.g., 10-40 mg/kg) for a specified period.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analyses.

Caption: Workflow for in vivo xenograft mouse model.

Neuroprotective Activities

Emerging evidence suggests that this compound and its derivatives possess neuroprotective properties, particularly in the context of Alzheimer's disease. The proposed mechanism involves the inhibition of β-amyloid (Aβ) aggregation, a key pathological hallmark of the disease.

Quantitative Data on Neuroprotective Activity

Currently, there is a lack of specific quantitative data, such as IC50 values, for the inhibition of Aβ aggregation by this compound and its derivatives in the reviewed literature. Further research is needed to quantify these effects.

Signaling Pathways in Neuroprotection

The neuroprotective effects of many natural compounds are attributed to their ability to interfere with the Aβ aggregation cascade. By inhibiting the formation of toxic Aβ oligomers and fibrils, these compounds can potentially mitigate neurotoxicity and neuronal cell death.

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

This assay is used to monitor the aggregation of Aβ peptides in the presence of potential inhibitors.

-

Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent and dilute it to the desired concentration in an aggregation buffer.

-

Incubation: Incubate the Aβ solution with and without the test compound at 37°C with constant agitation.

-

ThT Fluorescence Measurement: At various time points, mix an aliquot of the Aβ solution with Thioflavin T solution and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation and determine the inhibitory effect of the compound.

Anti-inflammatory Activities

Lobetyolin has been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Quantitative Data on Anti-inflammatory Activity

While qualitative evidence of the anti-inflammatory effects of lobetyolin exists, specific IC50 values for the inhibition of inflammatory mediators are not yet well-documented in the available literature.

Signaling Pathways in Anti-inflammatory Activity

Lobetyolin's anti-inflammatory action is associated with the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). The inhibition of these key mediators can disrupt the inflammatory cascade.

Caption: Anti-inflammatory action of Lobetyolin.

Experimental Protocols

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

Conclusion

This compound and its derivatives, particularly lobetyolin, have emerged as promising natural compounds with a spectrum of biological activities. Their anticancer effects, mediated through the inhibition of the AKT/GSK3β/c-Myc pathway and glutamine metabolism, are well-supported by in vitro and in vivo data. The neuroprotective and anti-inflammatory properties of these compounds are areas of growing interest, although further research is required to fully elucidate their mechanisms and quantify their efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of these fascinating molecules. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapies for a range of human diseases.

References

- 1. Frontiers | Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage [frontiersin.org]

- 2. Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the polyacetylene class of compounds

An In-depth Technical Guide to the Polyacetylene Class of Compounds

Introduction

Polyacetylenes represent a diverse class of organic compounds characterized by chains of alternating single and double or triple bonds. The term broadly encompasses two distinct groups: the synthetic polymer poly(ethyne) and a wide array of naturally occurring polyynes.

The synthetic polymer, with the repeating unit (C₂H₂)n, is of paramount importance in materials science. Its discovery as a conductive polymer, and the subsequent ability to vastly increase its conductivity through doping, launched the field of organic electronics and was recognized with the Nobel Prize in Chemistry in 2000.[1][2] This material, often referred to as "plastic metal," promised lightweight and easily processable alternatives to traditional metals, though challenges with stability have limited its commercial applications.[1][2]

In parallel, the term polyacetylenes also refers to naturally occurring secondary metabolites found in various plants, fungi, and marine organisms.[3] These compounds, often derived from fatty acids, feature multiple acetylene (B1199291) (C≡C) groups and exhibit a wide spectrum of potent biological activities, including antifungal, cytotoxic, anti-inflammatory, and neurotoxic effects. This guide provides a technical overview of both the synthetic polymer and bioactive natural products, focusing on their structure, synthesis, properties, and the experimental methodologies used in their study.

Synthetic Polyacetylene: Structure and Properties

Synthetic polyacetylene is a linear conjugated polymer composed of repeating -CH=CH- units. The overlapping p-orbitals along the carbon backbone create a delocalized π-electron system, which is fundamental to its electronic properties.

Isomerism

Polyacetylene exists in two primary geometric isomers: cis-polyacetylene and trans-polyacetylene. The isomeric form is controllable by the synthesis temperature.

-

Cis-polyacetylene: Formed at low temperatures (below -78 °C), it appears as a coppery, flexible film. It is thermodynamically less stable.

-

Trans-polyacetylene: Favored at higher temperatures (above 150 °C), it is a silvery, more brittle material. The cis form can be irreversibly converted to the trans form by heating.

Structural and Physical Properties

Despite the conceptual depiction of a fully delocalized system, experimental evidence from solid-state NMR and X-ray diffraction indicates a distinct bond length alternation in trans-polyacetylene, which is crucial for its semiconductor properties.

| Property | cis-Polyacetylene | trans-Polyacetylene |

| Appearance | Coppery Film | Silvery Film |

| Thermodynamic Stability | Less Stable | More Stable |

| C–C Bond Length | ~1.44 Å | ~1.44 Å |

| C=C Bond Length | ~1.36 Å | ~1.36 Å |

| Flexibility | Flexible, stretchable | Brittle |

Synthesis of Polyacetylene Films

Several methods have been developed for the synthesis of polyacetylene, primarily focusing on the catalytic polymerization of acetylene gas.

Ziegler-Natta Catalyst Polymerization

This is the most common and historically significant method, first reported by Giulio Natta and later refined by Hideki Shirakawa. It allows for the formation of high-quality, crystalline films.

Experimental Protocol: Ziegler-Natta Synthesis

-

Catalyst Preparation: Prepare the Ziegler-Natta catalyst system, typically a combination of a transition metal compound and an organoaluminum compound (e.g., Ti(OBu)₄ and Et₃Al), in an inert solvent like toluene (B28343) within a Schlenk flask under an inert atmosphere (e.g., Argon).

-

Film Deposition: Coat the walls of the reaction flask with the concentrated catalyst solution.

-

Polymerization: Introduce purified acetylene gas into the flask. Polymerization occurs immediately at the gas-liquid interface, forming a cohesive film on the catalyst-coated walls.

-

Isomer Control: Control the cis/trans ratio by regulating the reaction temperature. Conduct the polymerization at -78 °C to obtain predominantly cis-polyacetylene or at temperatures above 150 °C for the trans isomer.

-

Washing and Isolation: After the desired film thickness is achieved, vent the excess acetylene gas. Thoroughly wash the resulting polymer film with purified, deoxygenated solvent (e.g., toluene, pentane) to remove residual catalyst.

-

Drying: Dry the film under a dynamic vacuum to remove all traces of solvent. Handle the final product under an inert atmosphere due to its sensitivity to air and moisture.

Durham Precursor Route

This method involves the synthesis of a soluble precursor polymer, which is then converted to polyacetylene through a thermal elimination reaction. This allows for better processability.

Workflow: Durham Precursor Route

Caption: Workflow for the Durham precursor route to polyacetylene.

Electronic Properties and Doping

Undoped polyacetylene is a semiconductor. Its conductivity can be increased by orders of magnitude through a process called doping, which involves introducing impurities to create charge carriers.

-

p-Type Doping: An oxidizing agent (e.g., I₂, Br₂, AsF₅) is used to abstract an electron from the polymer's π-system. This creates a mobile "hole" (a radical cation known as a polaron), which acts as a charge carrier.

-

n-Type Doping: A reducing agent (e.g., alkali metals) is used to donate an electron to the polymer chain, creating a mobile negative charge carrier (a radical anion).

The introduction of these charge carriers transforms the material from a semiconductor into a metallic conductor.

| Polymer Form | Dopant | Conductivity (Ω⁻¹cm⁻¹ or S/cm) |

| trans-polyacetylene (undoped) | None | 4.4 × 10⁻⁵ |

| cis-polyacetylene (undoped) | None | 1.7 × 10⁻⁹ |

| Doped with Bromine (Br₂) | p-type | 0.5 |

| Doped with Iodine (I₂) | p-type | 38 |

| Highly Doped (various) | p-type or n-type | > 100,000 |

Logical Diagram: The Doping Process

Caption: Logical flow of the p-type doping process in polyacetylene.

Naturally Occurring Polyacetylenes: Bioactivity

A vast number of polyacetylenic compounds are synthesized by plants and fungi as secondary metabolites. These are typically derived from fatty acid precursors and are characterized by one or more C≡C triple bonds. They are particularly abundant in plant families such as Asteraceae, Apiaceae, and Araliaceae.

These compounds are known for a wide range of potent biological effects.

| Compound Example | Typical Source(s) | Key Biological Activity |

| Falcarinol | Carrots (Daucus carota), Ginseng | Cytotoxic, Antifungal, Anti-inflammatory |

| Panaxydol | Ginseng (Panax ginseng) | Anticancer, Neuroprotective |

| Capillin | Artemisia species | Antifungal, Cytotoxic (apoptosis-inducing) |

| Ichthyothereol | Ichthyothere terminalis | Nematicidal, Insecticidal |

Mechanism of Action and Signaling Pathways

The bioactivity of natural polyacetylenes often stems from their high chemical reactivity, which allows them to interact with various cellular targets. One proposed mechanism for their antifungal activity involves the disruption of cellular membranes and interference with key intracellular signaling pathways.

Signaling Pathway: Antifungal Action of Polyacetylenes

Caption: Disruption of fungal signaling pathways by polyacetylenes.

Experimental Characterization Protocols

Characterizing polyacetylenes, whether synthetic or natural, requires a suite of analytical techniques to determine structure, purity, and properties.

Protocol: Characterization of Polyacetylene Films

-

Spectroscopic Analysis:

-

Raman Spectroscopy: Acquire Raman spectra using a laser excitation source (e.g., 785 nm). For trans-polyacetylene, characteristic peaks for C-C and C=C stretching vibrations are expected around 1067 cm⁻¹ and 1458 cm⁻¹, respectively. Note that the C=C stretch frequency is dependent on the excitation wavelength.

-

Infrared (IR) Spectroscopy: Use FT-IR to confirm the cis/trans content. The cis isomer shows characteristic peaks (e.g., C-H out-of-plane wagging) that are absent or diminished in the trans isomer.

-

-

Conductivity Measurement:

-

Use the four-point probe method to measure the electrical conductivity of the film. This minimizes contact resistance for an accurate measurement.

-

Perform measurements before and after doping to quantify the change in conductivity.

-

-

Structural Analysis:

-

Solid-State ¹³C NMR: Use cross-polarization magic-angle spinning (CP-MAS) NMR to investigate the carbon backbone. The observation of distinct chemical shifts for single and double bonds can provide evidence for bond alternation.

-

X-ray Diffraction (XRD): Analyze the crystallinity and structure of the polymer films.

-

Protocol: Isolation and Analysis of Natural Polyacetylenes

-

Extraction: Extract the compounds from the source material (e.g., plant root, fungal culture) using an appropriate organic solvent (e.g., ethanol, ethyl acetate).

-

Chromatographic Separation:

-

Perform column chromatography on silica (B1680970) gel to fractionate the crude extract.

-

Use High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), for final purification of individual polyacetylene compounds.

-

-

Structural Elucidation:

-

UV Spectroscopy: Acquire UV-Vis spectra. The extensive conjugation in polyacetylenes results in characteristic strong absorption bands.

-

Mass Spectrometry (MS): Use techniques like LC-MS to determine the molecular weight and fragmentation patterns of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR): Employ 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR spectroscopy to fully elucidate the chemical structure, including the position of triple bonds and stereochemistry.

-

References

In Silico Prediction of Lobetyol's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylenic glycoside isolated from Codonopsis pilosula, has demonstrated promising therapeutic potential, particularly in oncology and neurodegenerative diseases. While experimental studies have begun to elucidate its mechanisms, a comprehensive understanding of its molecular targets remains incomplete. This technical guide outlines a systematic in silico approach to predict and validate the biological targets of this compound, providing a framework for accelerating research and development of this natural compound. This document details a hypothetical target prediction workflow, including reverse docking and molecular docking methodologies, presents illustrative quantitative data, and provides detailed protocols for experimental validation of predicted targets.

Introduction to this compound and In Silico Target Prediction

This compound is a key bioactive constituent of Radix Codonopsis, a herb used in traditional medicine. Emerging research has highlighted its anticancer and neuroprotective properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells and may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[1] To date, the amino acid transporter ASCT2 and the enzyme BACE1 have been suggested as potential targets based on experimental observations. However, the full spectrum of this compound's molecular interactions is likely broader, pointing to a polypharmacological profile.

In silico target prediction, also known as target fishing, offers a powerful and cost-effective strategy to identify potential protein targets for a small molecule like this compound.[2] These computational methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that structurally similar molecules often share similar biological targets. Structure-based methods, such as reverse docking, involve screening a compound against a large library of 3D protein structures to identify potential binding partners.[3] This guide will focus on a hypothetical structure-based workflow to predict the biological targets of this compound.

Hypothetical In Silico Target Prediction Workflow for this compound

The following section outlines a robust in silico workflow to identify and prioritize potential biological targets of this compound.

Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a large collection of protein structures to predict its potential targets.[3]

Methodology:

-

Ligand Preparation: The 3D structure of this compound is prepared by generating its conformers and assigning appropriate atomic charges.

-

Target Library Preparation: A comprehensive library of human protein structures is compiled from the Protein Data Bank (PDB). This library should ideally include proteins implicated in cancer and neurodegenerative diseases.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically assess the binding of this compound to the active sites of all proteins in the target library.

-

Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding free energy. The proteins are then ranked based on their predicted binding affinity for this compound.

Molecular Docking

Following the initial screening with reverse docking, more detailed molecular docking studies are performed on the top-ranked potential targets to refine the binding poses and interaction patterns.

Methodology:

-

Target Protein Preparation: The 3D structures of the top-ranked proteins are retrieved from the PDB and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking and Scoring: this compound is docked into the defined binding site of each target protein using a precise docking algorithm. The resulting poses are scored to estimate binding affinity.

-

Interaction Analysis: The protein-ligand interaction patterns are analyzed to identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.

Hypothetical Predicted Biological Targets of this compound

Based on the known anticancer and neuroprotective effects of this compound, a hypothetical in silico screening could yield a list of potential targets. The following tables present illustrative quantitative data that might be generated from such a study.

Table 1: Hypothetical Top-Ranked Predicted Targets of this compound from Reverse Docking

| Target Protein | Protein Class | Predicted Binding Affinity (kcal/mol) | Known Relevance |

| AKT1 | Kinase | -9.8 | Cancer, Neuroprotection |

| BACE1 | Protease | -9.5 | Alzheimer's Disease |

| GSK3B | Kinase | -9.2 | Cancer, Alzheimer's Disease |

| HDAC1 | Epigenetic Regulator | -8.9 | Cancer |

| mTOR | Kinase | -8.7 | Cancer |